QR2 Inhibitory Potency: Comparable to Resveratrol but Distinct from Nanomolar Inhibitors
3,6,7-Trimethyl-1,2-dihydroquinolin-2-one exhibits micromolar inhibitory activity against human Quinone Reductase 2 (QR2). Its potency is comparable to the well-known natural product inhibitor resveratrol but is significantly less potent than optimized synthetic QR2 inhibitors, placing it in a distinct potency class. This suggests its utility as a baseline or control compound rather than a lead candidate [REFS-1, REFS-2, REFS-3].
| Evidence Dimension | Inhibition of human Quinone Reductase 2 (QR2) |
|---|---|
| Target Compound Data | IC50 = 1.8 µM (1800 nM) |
| Comparator Or Baseline | Resveratrol: IC50 = 0.913 µM (913 nM) ; Optimized synthetic inhibitors: IC50 in the low nanomolar range [2] |
| Quantified Difference | ~2-fold less potent than resveratrol; ~1000-fold less potent than lead-like inhibitors |
| Conditions | Target Compound: MTT assay using NMeH as substrate [1]; Comparator: Binding assay |
Why This Matters
This defines the compound's functional niche for researchers needing a tool with micromolar QR2 activity, distinct from both highly potent leads and completely inactive controls.
- [1] BindingDB entry for BDBM50363371 (CHEMBL1945625). View Source
- [2] Ferry, G., et al. 'Old and new inhibitors of quinone reductase 2.' Chemico-Biological Interactions 186.2 (2010): 103-109. View Source
